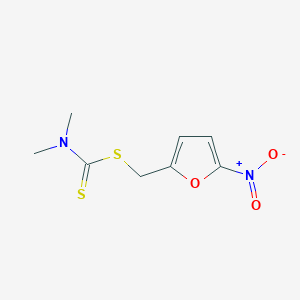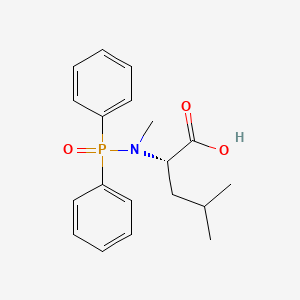
N-(Diphenylphosphoryl)-N-methyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylphosphoryl group, a methylamino group, and a 4-methylpentanoic acid backbone. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of diphenylphosphine with a suitable alkylating agent to form the diphenylphosphoryl intermediate. This intermediate is then reacted with a chiral amine to introduce the methylamino group, followed by the addition of a 4-methylpentanoic acid moiety under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality material.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophiles employed.
Wissenschaftliche Forschungsanwendungen
(S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a pharmacological agent in drug development.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The diphenylphosphoryl group can coordinate with metal ions, influencing catalytic activity in enzymatic reactions. The methylamino group may interact with biological macromolecules, modulating their function. The overall effect of the compound is determined by its ability to bind and alter the activity of these molecular targets, leading to various biochemical and physiological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene
Uniqueness
(S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid is unique due to its specific stereochemistry and the presence of both diphenylphosphoryl and methylamino groups. This combination of structural features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds. Its ability to form stable complexes with metal ions and interact with biological macromolecules makes it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
62316-81-8 |
|---|---|
Molekularformel |
C19H24NO3P |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
(2S)-2-[diphenylphosphoryl(methyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H24NO3P/c1-15(2)14-18(19(21)22)20(3)24(23,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18H,14H2,1-3H3,(H,21,22)/t18-/m0/s1 |
InChI-Schlüssel |
MNWGCFGMGBJOLK-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


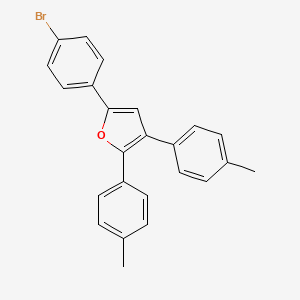

![3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione](/img/structure/B12903033.png)
![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
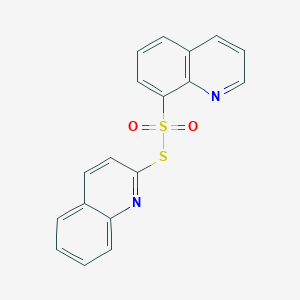
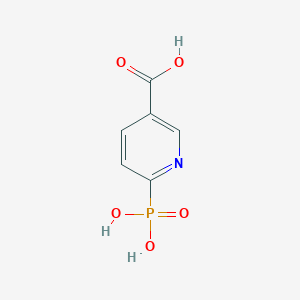

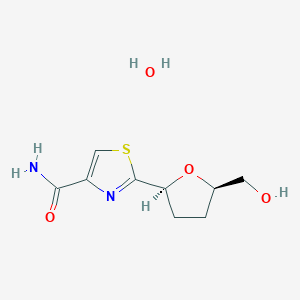
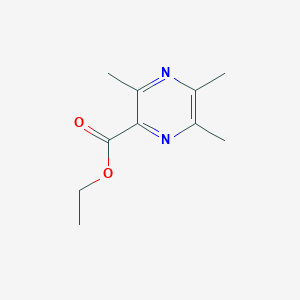
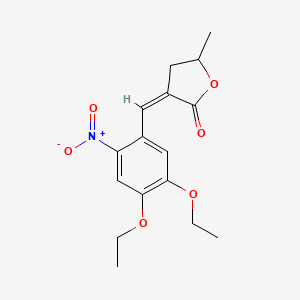
![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)

